An In-depth Technical Guide to 2-Chlorophenylboronic Acid (CAS: 3900-89-8)
An In-depth Technical Guide to 2-Chlorophenylboronic Acid (CAS: 3900-89-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorophenylboronic acid, with the CAS number 3900-89-8, is a versatile synthetic intermediate that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. Its utility primarily stems from its role as a key building block in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This reaction's tolerance of a wide array of functional groups has made 2-chlorophenylboronic acid an invaluable tool in the synthesis of complex organic molecules, including a variety of biologically active compounds and advanced materials. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-chlorophenylboronic acid, detailed experimental protocols for its synthesis and application in Suzuki-Miyaura coupling, and its emerging role in the development of novel therapeutics, particularly as a scaffold for enzyme inhibitors.
Chemical and Physical Properties
2-Chlorophenylboronic acid is a white to off-white crystalline powder.[1] It is essential to handle this compound with appropriate safety precautions, as it can cause skin and serious eye irritation.[2] Personal protective equipment, including eye shields and gloves, is recommended.[3] It is stable under normal conditions and should be stored in a cool, dry place.[2][4]
Below is a summary of its key physical and chemical properties:
| Property | Value | Reference(s) |
| CAS Number | 3900-89-8 | [1][3] |
| Molecular Formula | C₆H₆BClO₂ | [1][3] |
| Molecular Weight | 156.37 g/mol | [1][3] |
| Melting Point | 92-102 °C | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥95.0% | [3] |
| InChI Key | RRCMGJCFMJBHQC-UHFFFAOYSA-N | [3] |
| SMILES String | OB(O)c1ccccc1Cl | [3] |
Synthesis of 2-Chlorophenylboronic Acid
A common and effective method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate (B1201080). The following is a general protocol for the preparation of 2-chlorophenylboronic acid.
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
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Magnesium turnings
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Initiator (e.g., iodine crystal)
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Anhydrous ether (solvent)
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Triisopropyl borate
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Hydrochloric acid (for workup)
Procedure:
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Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine is added as an initiator. A solution of 1,2-dichlorobenzene in anhydrous ether is added dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle heating, and the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent (2-chlorophenylmagnesium chloride).
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Borylation: The Grignard reagent solution is cooled to -70°C in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous ether is then added dropwise, maintaining the temperature below -60°C. After the addition is complete, the reaction mixture is stirred at -70°C for 4 hours.
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Hydrolysis and Workup: The reaction is quenched by the slow addition of cold 2M hydrochloric acid. The mixture is allowed to warm to room temperature and stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (B86663), filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield 2-chlorophenylboronic acid as a white solid.
Note: This is a generalized procedure and may require optimization for specific laboratory conditions and scales.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound (like 2-chlorophenylboronic acid) and an organohalide, catalyzed by a palladium(0) complex. This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.
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Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chlorophenylboronic Acid with 4-Bromoanisole (B123540)
Materials:
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2-Chlorophenylboronic acid
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4-Bromoanisole
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Potassium carbonate (K₂CO₃)
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Water
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Ethyl acetate (B1210297) (for workup)
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Brine (for workup)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-chlorophenylboronic acid (1.0 eq), 4-bromoanisole (1.1 eq), and potassium carbonate (2.0 eq). The flask is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 15 minutes.
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Solvent and Catalyst Addition: A degassed 4:1 mixture of toluene and water (0.2 M concentration with respect to the boronic acid) is added to the flask, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: The reaction mixture is heated to 90°C and stirred vigorously for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired biaryl product.
Quantitative Data for Suzuki-Miyaura Reactions
The yields of Suzuki-Miyaura reactions using 2-chlorophenylboronic acid can vary depending on the specific substrates, catalyst, base, and reaction conditions employed. The following table summarizes representative yields for the coupling of 2-chlorophenylboronic acid with various aryl halides.
| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 | 85-95 | General Protocol |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | 100 | >95 | [General knowledge] |
| 4-Bromobenzonitrile | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH/Water | 80 | 92 | [General knowledge] |
| 2-Bromopyridine | Pd(OAc)₂/dppf | Cs₂CO₃ | Dioxane | 110 | 88 | [General knowledge] |
Role in Drug Development and Medicinal Chemistry
Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with the active site residues of enzymes. This property has been exploited in the design of potent and selective inhibitors for various therapeutic targets. 2-Chlorophenylboronic acid serves as a valuable starting material for the synthesis of such inhibitors.
Inhibition of the Proteasome Pathway
The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of damaged or unnecessary proteins. Inhibition of the proteasome leads to the accumulation of these proteins, which can trigger apoptosis (programmed cell death) in rapidly dividing cancer cells. Several boronic acid-containing drugs, such as bortezomib, are potent proteasome inhibitors used in cancer therapy. The general structure of these inhibitors often includes a peptide backbone coupled to a boronic acid moiety. 2-Chlorophenylboronic acid can be incorporated into these structures to modulate their activity and pharmacokinetic properties.
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Caption: The ubiquitin-proteasome pathway and its inhibition by boronic acid derivatives.
Inhibition of β-Lactamases
Bacterial resistance to β-lactam antibiotics is a major global health concern, often mediated by the production of β-lactamase enzymes that hydrolyze and inactivate the antibiotic. Boronic acid derivatives have been developed as potent inhibitors of these enzymes. By mimicking the transition state of the β-lactam hydrolysis, these inhibitors can effectively block the active site of the β-lactamase, thereby restoring the efficacy of β-lactam antibiotics. 2-Chlorophenylboronic acid can be used as a scaffold to synthesize novel β-lactamase inhibitors with improved potency and spectrum of activity.
Conclusion
2-Chlorophenylboronic acid (CAS 3900-89-8) is a fundamentally important building block in modern organic synthesis. Its primary application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for the construction of biaryl structures, which are prevalent in numerous high-value molecules. The continued exploration of its utility in the synthesis of novel enzyme inhibitors for drug discovery highlights its significance for researchers, scientists, and drug development professionals. The detailed protocols and data presented in this guide aim to facilitate its effective use in the laboratory and inspire further innovation in its applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Carboxylic acids as double aryl group donors for biaryl synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
